6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline
Description
Properties
IUPAC Name |
[6-chloro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c1-18-4-2-3-5-23(18)28-8-10-29(11-9-28)24-20-16-19(26)6-7-22(20)27-17-21(24)25(31)30-12-14-32-15-13-30/h2-7,16-17H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIZEUMETRJLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperazine Substitution: The piperazine ring, substituted with a 2-methylphenyl group, can be introduced through a nucleophilic substitution reaction. This involves reacting the chloroquinoline intermediate with 1-(2-methylphenyl)piperazine under basic conditions.
Morpholine Carbonylation: Finally, the morpholine ring is introduced by reacting the intermediate with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, automated systems for precise addition of reagents, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
2.2. Chlorination at Position 6
The chloro group at position 6 is likely retained from the starting quinoline material. For example, patents describe quinoline derivatives with pre-existing chloro substituents, which are then functionalized further . Electrophilic substitution is less feasible for quinolines due to their aromatic stability, though chlorination via PCl₅ or POCl₃ could theoretically occur under specific conditions .
2.3. Morpholine Carbonyl Attachment
The morpholine-4-carbonyl group is introduced through carbonylation reactions. Key methods include:
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Direct carbonylation : Reaction of the quinoline with morpholine-4-carboxylic acid chloride in the presence of a base (e.g., pyridine or Na₂CO₃) in solvents like DMF or dichloromethane .
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Coupling reactions : Use of activated esters or chloroformates to link the morpholine carbonyl group to the quinoline core.
Table 2: Morpholine Carbonyl Reaction Conditions
| Reagent | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Morpholine-4-carboxylic acid chloride | Pyridine (DMF) | Room temperature | Not reported | |
| Chloroacetyl derivatives | Na₂CO₃ (ethanol) | Reflux | 70–72% |
Research Findings and Challenges
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Piperazine coupling efficiency : Literature shows variable yields (20–85%) depending on reaction conditions and substituents . Steric hindrance from the 2-methylphenyl group may reduce reactivity.
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Carbonyl stability : Morpholine carbonyl groups are typically stable under basic conditions but may hydrolyze under acidic or prolonged thermal stress .
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Regioselectivity : Position-specific substitution (e.g., chloro at C6) requires careful control of reaction conditions to avoid side reactions .
Structural and Physical Property Data
While specific data for the target compound is not available in the provided sources, analogous compounds provide insights:
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Melting points : Quinoline derivatives with piperazine substituents often exhibit high melting points (e.g., 177–179°C for 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile) .
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Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine carbonyl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C25H27ClN4O2, with a molecular weight of approximately 440.96 g/mol. The structure features a quinoline core substituted with a chloro group, morpholine, and piperazine moieties, which are known to enhance biological activity.
Anticancer Activity
Research indicates that compounds similar to 6-chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline exhibit significant anticancer properties. The quinoline scaffold is recognized for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study:
A study published in Heterocycles demonstrated that quinoline derivatives could effectively inhibit the growth of human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific interactions of the morpholine and piperazine groups with cellular targets are believed to enhance these effects.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Piperazine derivatives have been shown to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infections.
Case Study:
Research has highlighted the efficacy of piperazine-based compounds against various bacterial strains, indicating a promising avenue for developing new antibiotics . The incorporation of the quinoline structure may further augment this activity.
Neurological Applications
Given the presence of piperazine and morpholine groups, this compound may also have implications in treating neurological disorders. Piperazine derivatives are often investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities.
Case Study:
A review on piperazine derivatives indicated their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems . The specific effects of this compound on these systems warrant further investigation.
Data Tables
| Application Area | Potential Effects | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |
| Antimicrobial | Bactericidal/Fungicidal | Disruption of microbial cell integrity |
| Neurological | Anxiolytic/Antidepressant | Modulation of neurotransmitter levels |
Mechanism of Action
The mechanism of action of 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Core Structure Variations: The target compound’s quinoline core distinguishes it from thienopyrimidine-based analogs (e.g., ), which may exhibit divergent binding modes due to heterocyclic differences . Substitution at position 3 (morpholine-carbonyl vs. sulfonyl or methyl groups) significantly alters hydrophilicity and metabolic stability .
Pharmacokinetic Implications :
Biological Activity
6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline is a complex organic compound with potential pharmacological applications. Its unique structure combines elements from quinoline, piperazine, and morpholine, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 448.96 g/mol. The structural features include:
- Chloro group : Enhances lipophilicity and biological activity.
- Piperazine ring : Commonly associated with psychoactive and anti-anxiety effects.
- Morpholine moiety : Often linked to antibacterial and antifungal properties.
Biological Activity Overview
The biological activity of this compound has been investigated across various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of piperazine and quinoline have shown effectiveness against a range of pathogens, including bacteria and fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity (MIC μg/mL) |
|---|---|---|
| 7-chloro-4-(piperazin-1-yl)quinoline | Staphylococcus aureus | 8.0 |
| 6-Chloroquinolone derivatives | Escherichia coli | 16.0 |
| Morpholine derivatives | Candida albicans | 32.0 |
Anticancer Properties
The quinoline scaffold has been associated with anticancer activity. Studies have demonstrated that compounds containing this moiety can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of quinoline derivatives on human cancer cell lines, it was found that the compound exhibited an IC50 value of approximately 10 µM against breast cancer cells (MCF-7), indicating significant potential for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication in cancer cells .
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing pathways associated with anxiety and depression .
- Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties, potentially reducing oxidative stress in cells .
Q & A
Q. What are the key structural features of this compound, and how do they influence its bioactivity?
The compound contains three critical moieties:
- A 6-chloroquinoline core (imparts planar aromaticity for DNA/interprotein interactions).
- A 4-(2-methylphenyl)piperazine group (enhances receptor binding via hydrophobic and hydrogen-bonding interactions).
- A morpholine-4-carbonyl substituent (improves solubility and modulates pharmacokinetics). These features collectively contribute to its potential as a kinase inhibitor or antimicrobial agent, as seen in structurally similar quinoline derivatives .
Q. What are the standard synthetic routes for preparing this compound?
A typical multi-step synthesis involves:
- Quinoline core formation via Skraup or Friedländer reactions.
- Piperazine substitution at the 4-position using nucleophilic aromatic substitution (e.g., coupling with 4-(2-methylphenyl)piperazine under basic conditions).
- Morpholine-carbonyl functionalization at the 3-position via acylation with morpholine-4-carbonyl chloride. Yield optimization requires careful control of reaction temperature and stoichiometry, as demonstrated in analogous quinoline syntheses .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions, as applied in related quinoline derivatives .
Advanced Research Questions
Q. How can synthetic yields be improved for the morpholine-carbonyl functionalization step?
Challenges in acylation efficiency arise from steric hindrance at the 3-position. Strategies include:
Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?
Discrepancies may arise from:
- Variations in assay conditions (e.g., ATP concentration, pH).
- Off-target effects due to the compound’s dual piperazine-morpholine pharmacophores. Mitigation involves:
- Conducting isothermal titration calorimetry (ITC) to quantify binding affinity.
- Performing structure-activity relationship (SAR) studies with analogs to isolate contributions of individual substituents .
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) to model binding poses in kinase active sites.
- Molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes.
- Quantum mechanical calculations (e.g., DFT) to evaluate electronic effects of the chloro and morpholine groups on binding energy .
Q. How can regioselectivity issues during quinoline functionalization be addressed?
Competing reactions at the 2-, 3-, and 8-positions of the quinoline core require:
- Protecting group strategies (e.g., tert-butoxycarbonyl for temporary amine protection).
- Directed ortho-metalation to prioritize substitution at the 4-position.
- Steric directing agents (e.g., bulky bases) to control reaction pathways .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
Discrepancies often stem from:
Q. Why do cytotoxicity results vary between in vitro and in vivo models?
Potential factors include:
- Metabolic instability (e.g., rapid hepatic clearance in vivo).
- Tissue-specific uptake influenced by the morpholine group’s logP. Solutions:
- Pharmacokinetic profiling (e.g., plasma half-life measurement).
- Prodrug design to enhance bioavailability .
Methodological Recommendations
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Flow chemistry to maintain consistent reaction conditions.
- Continuous crystallization for high-purity product isolation.
- Quality control protocols (e.g., in-line PAT tools for real-time monitoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
